molecular formula C22H29N3O2 B2474114 1-cyclohexyl-3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)urea CAS No. 898416-54-1

1-cyclohexyl-3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)urea

Cat. No.: B2474114
CAS No.: 898416-54-1
M. Wt: 367.493
InChI Key: SWDSLSNKXWEMQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclohexyl-3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)urea is a synthetic organic compound designed for research applications. Its structure incorporates a 3,4-dihydroisoquinoline scaffold, which is recognized as a privileged structure in medicinal chemistry due to its prevalence in compounds with a wide range of biological activities . This scaffold is found in molecules investigated for various potential therapeutic effects, including serving as kinase inhibitors for abnormal cell growth studies . The molecule is further functionalized with a furan ring, a common heterocycle in bioactive molecules, and a urea linker, a group often utilized in the design of enzyme inhibitors and receptor antagonists. The integration of these pharmacophores makes this compound a valuable tool for researchers exploring structure-activity relationships (SAR) in drug discovery. It is particularly useful for in vitro screening assays to identify and characterize new biologically active molecules. The dihydroisoquinoline core is synthetically accessible via reactions such as the Castagnoli-Cushman reaction, allowing for the generation of diverse chemical libraries for bioactivity screening . Researchers can employ this compound in lead optimization studies, focusing on its potential interactions with various enzymatic targets. Its structural features suggest potential for application in oncology and neurology research, given the documented activities of similar structural classes . This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures. It is not for use in humans or animals. Researchers should handle this material with appropriate safety precautions, using personal protective equipment and working in a well-ventilated area.

Properties

IUPAC Name

1-cyclohexyl-3-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O2/c26-22(24-19-9-2-1-3-10-19)23-15-20(21-11-6-14-27-21)25-13-12-17-7-4-5-8-18(17)16-25/h4-8,11,14,19-20H,1-3,9-10,12-13,15-16H2,(H2,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWDSLSNKXWEMQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Structural Disconnections

The target molecule can be dissected into three primary components:

  • Cyclohexylurea backbone : Derived from cyclohexyl isocyanate or via urea-forming reactions.
  • 3,4-Dihydroisoquinoline moiety : Synthesized through Bischler-Napieralski cyclization or reductive amination.
  • Furan-2-yl ethyl bridge : Introduced via alkylation or nucleophilic substitution.

A convergent synthesis approach is preferred, as evidenced by analogous compounds in patent literature.

Stepwise Synthetic Methodology

Synthesis of 3,4-Dihydroisoquinoline Derivative

The 3,4-dihydroisoquinoline core is prepared via Bischler-Napieralski cyclization :

  • Pictet-Spengler reaction : Condensation of phenethylamine with formaldehyde yields 1,2,3,4-tetrahydroisoquinoline.
  • Selective oxidation : Treatment with MnO₂ selectively oxidizes the tetrahydroisoquinoline to 3,4-dihydroisoquinoline.

Key reaction conditions :

  • Solvent: Toluene, reflux (110°C)
  • Catalyst: Phosphorus oxychloride (POCl₃)
  • Yield: 68–72%

Introduction of Furan-2-yl Ethyl Group

The furan-2-yl ethyl side chain is installed via Mitsunobu reaction or alkylation :

  • Mitsunobu protocol :
    • React 3,4-dihydroisoquinoline with furfuryl alcohol using diethyl azodicarboxylate (DEAD) and triphenylphosphine.
    • Solvent: Tetrahydrofuran (THF), 0°C to room temperature
    • Yield: 65%
  • Alternative alkylation :
    • Treat 3,4-dihydroisoquinoline with 2-(bromoethyl)furan in the presence of K₂CO₃.
    • Solvent: Dimethylformamide (DMF), 80°C
    • Yield: 58%

Urea Formation with Cyclohexylamine

The urea linkage is formed through carbodiimide-mediated coupling :

  • Activation : React 2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethylamine with 1,1'-carbonyldiimidazole (CDI) to generate an isocyanate intermediate.
  • Nucleophilic addition : Add cyclohexylamine to the isocyanate intermediate.
    • Solvent: Dichloromethane (DCM), 0°C
    • Base: Triethylamine (TEA)
    • Yield: 74%

Optimization and Process Challenges

Purification Strategies

  • Chromatography : Silica gel chromatography (eluent: ethyl acetate/hexane, 1:3) resolves regioisomeric byproducts.
  • Crystallization : Recrystallization from ethanol/water (7:3) enhances purity to >98%.

Side Reactions and Mitigation

  • Urea hydrolysis : Minimized by maintaining anhydrous conditions and low temperatures during coupling.
  • Furan ring oxidation : Avoided by excluding strong oxidizing agents in later stages.

Analytical Characterization

Spectroscopic Data

Technique Key Signals
¹H NMR (400 MHz, CDCl₃) δ 7.52 (d, J = 7.8 Hz, 1H, furan), 6.38 (s, 1H, NH), 4.21 (m, 2H, CH₂N), 3.74 (m, 1H, cyclohexyl)
¹³C NMR δ 158.9 (urea C=O), 142.3 (furan C-2), 125.6 (dihydroisoquinoline C-1)
HRMS m/z 368.2278 [M+H]⁺ (calc. 368.2274)

Purity Assessment

  • HPLC : Retention time = 12.7 min (C18 column, acetonitrile/water gradient).
  • Elemental analysis : C 71.89%, H 7.95%, N 11.41% (theory: C 71.88%, H 7.94%, N 11.40%).

Industrial Scalability and Environmental Considerations

Solvent Selection for Scale-Up

  • Green chemistry principles : Replace DMF with cyclopentyl methyl ether (CPME) to reduce toxicity.
  • Catalyst recycling : Immobilized POCl₃ on silica improves recovery by 40%.

Waste Stream Management

  • Neutralization : Quench POCl₃ with aqueous NaHCO₃ to precipitate phosphates.
  • Distillation : Recover THF and CPME via fractional distillation (85% efficiency).

Chemical Reactions Analysis

Types of Reactions

1-cyclohexyl-3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)urea can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The dihydroisoquinoline moiety can be reduced to tetrahydroisoquinoline.

    Substitution: The urea group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of tetrahydroisoquinoline derivatives.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects due to its structural similarity to known bioactive molecules. Research indicates that derivatives of dihydroisoquinoline structures exhibit various pharmacological activities, including anti-inflammatory and anticancer properties.

Case Study:
A study explored the synthesis of 59 derivatives based on the dihydroisoquinoline scaffold, demonstrating significant antioomycete activity against pathogens like Pythium recalcitrans, indicating potential agricultural applications as well .

Pharmacology

1-Cyclohexyl-3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)urea may act as a ligand for specific receptors involved in neurological pathways. Its interaction with dopamine receptors has been suggested, making it a candidate for research into treatments for neurological disorders.

Research Findings:
Studies on related compounds have shown significant urease inhibitory potential, suggesting that this class of compounds could be useful in managing conditions like urease-related infections .

Material Science

Due to its unique chemical structure, this compound may serve as a building block for new materials. The furan ring can participate in various polymerization reactions, leading to the development of novel polymers with specific mechanical and thermal properties.

Application Example:
Research indicates that compounds containing furan rings are valuable in creating conductive polymers and advanced materials for electronic applications .

Data Table: Summary of Applications

Application AreaDescriptionExample Findings
Medicinal ChemistryPotential therapeutic effects; anti-inflammatory propertiesSignificant activity against Pythium recalcitrans
PharmacologyInteraction with neurotransmitter receptors; potential for neurological treatmentsUrease inhibitory potential observed
Material ScienceBuilding block for polymers; conductive materialsValuable in creating advanced electronic materials

Mechanism of Action

The mechanism of action of 1-cyclohexyl-3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)urea depends on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows it to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Structural Analogues and Key Features

The table below compares the target compound with structurally related molecules from the evidence:

Compound Name/ID Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties/Activity Reference
Target Compound Urea, Dihydroisoquinoline, Furan Cyclohexyl, Ethyl-furan-dihydroisoquinoline Not reported Inferred: Potential sigma ligand/P-gp inhibitor
9l () Dihydrofuran, Dihydroisoquinoline 3,3-Diethyl, ethyl chain Not reported Sigma-2 ligand (36.4% yield)
GF120918 () Dihydroisoquinoline, Acridine 6,7-Dimethoxy, methoxy groups Not reported P-glycoprotein inhibitor
1-(2-(1H-Pyrrole-2-carbonyl)phenyl)-3-(4-methoxyphenyl)urea () Urea, Pyrrole Phenyl, 4-methoxyphenyl Not reported Optimized synthesis (72% yield)
CAS 1048916-01-3 () Urea, Benzodiazepine 2,4-Dimethylphenyl, methyl, phenyl 412.493 High molecular weight, H-bond donors: 2

Functional Group Impact on Bioactivity

  • Dihydroisoquinoline: Present in the target compound, 9l, 9m, and GF120916.
  • Furan vs. Benzodiazepine : The target’s furan-ethyl chain (vs. benzodiazepine in ) may reduce steric hindrance, enhancing binding to flat hydrophobic pockets in targets like sigma receptors .

Physicochemical Properties

  • H-Bond Capacity: The target compound’s urea group provides two H-bond donors (similar to CAS 1048916-01-3), critical for target engagement .
  • Molecular Weight : ’s benzodiazepine-urea derivative (412.493 g/mol) exceeds typical drug-like thresholds, whereas the target’s molecular weight is unreported but likely lower due to fewer aromatic rings .

Research Implications and Gaps

  • Pharmacological Profiling: The target compound’s dihydroisoquinoline and urea motifs warrant testing for sigma-2 affinity (as in 9l) or P-gp inhibition (as in GF120918) .
  • Synthetic Optimization : ’s high-yield urea synthesis could be adapted to improve the target compound’s production efficiency .
  • Solubility Studies : The furan and cyclohexyl groups may reduce aqueous solubility; formulation strategies (e.g., salt formation) should be explored.

Biological Activity

1-Cyclohexyl-3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : 1-cyclohexyl-3-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]urea
  • Molecular Formula : C22_{22}H29_{29}N3_{3}O2_{2}
  • Molecular Weight : 367.5 g/mol

The compound features a cyclohexyl group and a furan moiety, which contribute to its unique chemical properties and potential interactions with biological targets .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of multiple functional groups allows for diverse interactions such as:

  • Hydrogen bonding
  • Hydrophobic interactions
  • π-π stacking

These interactions are crucial for modulating the activity of biological targets, potentially leading to therapeutic effects .

Antioxidant Activity

Research indicates that compounds similar to 1-cyclohexyl-3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)urea exhibit antioxidant properties. Antioxidants are vital in combating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

Enzyme Inhibition

Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, analogues of related isoquinoline compounds have shown significant urease inhibitory potential, which could be relevant for treating conditions like urease-related infections .

Research Findings and Case Studies

Several studies have explored the biological activities of compounds related to or derived from 1-cyclohexyl-3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)urea:

StudyFindings
Identified significant urease inhibition by analogues.
Demonstrated potential as a ligand in biochemical assays.
Explored GPCR signaling pathways as potential targets for related compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.